1H-Indole-5-carbohydrazide
Overview
Description
1H-Indole-5-carbohydrazide is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities.
Mechanism of Action
Target of Action
1H-Indole-5-carbohydrazide, like many indole derivatives, is known to interact with multiple receptors in the body Indole derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with a variety of cellular targets involved in these processes.
Mode of Action
Indole derivatives are known to bind with high affinity to their targets, which can lead to various changes in cellular processes . For instance, some indole derivatives have been reported to inhibit certain enzymes, leading to a decrease in the production of inflammatory mediators
Biochemical Pathways
For example, indole derivatives have been shown to exhibit antiviral activity, suggesting that they may interfere with viral replication pathways
Pharmacokinetics
A study on indole derivatives suggests that they have drug-like properties, with zero violations of lipinski’s rule This suggests that this compound may have favorable pharmacokinetic properties, including good bioavailability
Result of Action
For instance, some indole derivatives have been shown to exhibit antiviral activity, suggesting that they may inhibit viral replication at the cellular level
Biochemical Analysis
Biochemical Properties
1H-Indole-5-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, such as p38 α MAPK, which is involved in inflammatory responses . The compound’s interaction with these enzymes can modulate various signaling pathways, leading to its diverse biological effects. Additionally, this compound has been reported to interact with microtubules, destabilizing them and affecting cell division .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to induce apoptosis in cancer cells by disrupting microtubule dynamics and causing cell cycle arrest at the G2/M phase . This compound also influences cell signaling pathways, such as the MAPK pathway, which is crucial for cell proliferation and survival . Furthermore, this compound can affect gene expression and cellular metabolism, leading to changes in the production of key metabolic intermediates .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. It acts as an inhibitor of p38 α MAPK by competitively binding to the ATP-binding site of the enzyme . This inhibition leads to the suppression of downstream signaling pathways involved in inflammation and cell proliferation. Additionally, this compound binds to tubulin, preventing its polymerization and leading to microtubule destabilization . This action disrupts the mitotic spindle formation, causing cell cycle arrest and apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination from the body . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological effects. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites, influencing cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to specific proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound can influence its activity and effectiveness .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, where it interacts with microtubules, or to the nucleus, where it influences gene expression . The subcellular localization of this compound is crucial for its biological activity and therapeutic potential.
Preparation Methods
The synthesis of 1H-Indole-5-carbohydrazide typically involves the reaction of indole derivatives with hydrazine. One common method starts with methyl 1H-indole-3-carboxylate, which reacts with hydrazine monohydrate under reflux conditions to form the carbohydrazide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1H-Indole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions include various substituted indole derivatives .
Scientific Research Applications
1H-Indole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other indole derivatives.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Comparison with Similar Compounds
1H-Indole-5-carbohydrazide can be compared with other indole derivatives such as:
- 1H-Indole-3-carbaldehyde
- 1H-Indole-2-carboxylic acid
- 1H-Indole-3-acetic acid
These compounds share the indole nucleus but differ in their functional groups, leading to variations in their biological activities and applications. This compound is unique due to its carbohydrazide group, which imparts distinct chemical reactivity and biological properties .
Properties
IUPAC Name |
1H-indole-5-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-12-9(13)7-1-2-8-6(5-7)3-4-11-8/h1-5,11H,10H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQATJKKTYPJHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627801 | |
Record name | 1H-Indole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
406192-82-3 | |
Record name | 1H-Indole-5-carboxylic acid, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=406192-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.